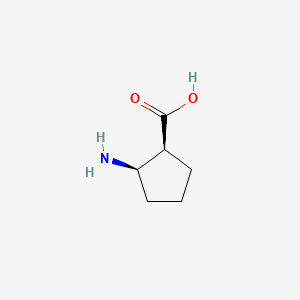

(1S,2R)-2-aminocyclopentanecarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317072 | |

| Record name | (+)-Cispentacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-14-6 | |

| Record name | (+)-Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Cispentacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1s,2r 2 Aminocyclopentanecarboxylic Acid and Its Derivatives

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing single-enantiomer compounds. These methods either selectively create the desired stereoisomer from a prochiral substrate or separate a racemic mixture into its constituent enantiomers.

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate racemic mixtures. nih.gov Hydrolases, particularly lipases, are widely used for this purpose due to their stability in organic solvents and their ability to catalyze reactions like acylation and hydrolysis with high enantiopreference. nih.govnih.gov

Lipase-catalyzed kinetic resolution has been successfully applied to the synthesis of the enantiomers of 2-aminocyclopentanecarboxylic acid derivatives. researchgate.net One effective method is the asymmetric N-acylation of the corresponding racemic amino amides. In this process, an enzyme selectively acylates one enantiomer of the racemic starting material, leaving the other unreacted. This allows for the separation of the acylated product from the remaining unreacted amino amide.

A notable example involves the use of Candida antarctica lipase (B570770) B (CAL-B) for the resolution of racemic cis-2-aminocyclopentanecarboxamide (rac-1 ). researchgate.net The enzyme demonstrates a clear preference for the (1R,2S)-enantiomer, catalyzing its acylation to produce (1R,2S)-N-butanoyl-2-aminocyclopentanecarboxamide, while leaving the desired (1S,2R)-enantiomer largely unreacted. researchgate.net This chemoenzymatic approach provides a pathway to access both enantiomers of the cis-β-amino acid. researchgate.net While CAL-B is highly effective, other lipases such as Candida antarctica lipase A (CAL-A) or Pseudomonas cepacia lipase (lipase PS) have shown different and sometimes lower enantioselectivity for similar substrates. researchgate.net

Table 1: Lipase-Catalyzed N-Acylation of rac-cis-2-Aminocyclopentanecarboxamide (rac-1)

Reaction Conditions: rac-1 (0.05 M), 2,2,2-trifluoroethyl butanoate (0.1 M), enzyme (50 mg/mL) in TBME/TAA (1:1) at 48 °C.

| Enzyme | Time (h) | Conversion (%) | ee of unreacted (1S,2R)-1 (%) | ee of acylated (1R,2S)-product (%) | Enantioselectivity (E) |

| CAL-B | 2 | 49 | 94 | >99 | >200 |

| Lipase PS | 2 | 47 | 78 | 88 | 21 ± 3 |

| CAL-A | 2 | 53 | 5 | 4 | 1.2 ± 0.1 |

Data sourced from Forró and Fülöp, 2006. researchgate.net

The efficiency and selectivity of enzymatic resolutions are highly dependent on reaction conditions such as solvent, temperature, and substrate concentration. researchgate.netnih.gov Optimizing these parameters is critical for achieving high enantiomeric excess (ee) and yield.

Solvent Polarity: The choice of solvent is crucial, especially when substrates have limited solubility in common organic media. For the N-acylation of cis-2-aminocyclopentanecarboxamide, a solvent mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA) was found to be effective. researchgate.net The use of co-solvents can modify enzyme enantioselectivity by influencing the enzyme's conformation and the solubility of the substrates. researchgate.netnih.gov In general, hydrophobic organic solvents are often preferred for lipase-catalyzed reactions. nih.gov

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. Higher temperatures can increase reaction kinetics but may also lead to enzyme denaturation and reduced selectivity. nih.govd-nb.info For the CAL-B-catalyzed acylation of rac-1 , a temperature of 48 °C was utilized. researchgate.net Finding the optimal temperature involves balancing reaction speed with enzyme stability and enantioselectivity. nih.govmdpi.com Studies on other enzymatic reactions have shown that an optimal temperature exists where yield is maximized before thermal denaturation begins to degrade the enzyme's performance. nih.gov

Table 2: Influence of Reaction Conditions on Enzymatic Resolution

| Parameter | Condition | Observation | Reference |

| Solvent | TBME/TAA (1:1) | Good solubility for aminoamide substrates. | researchgate.net |

| Temperature | 48 °C | Effective for CAL-B catalyzed N-acylation. | researchgate.net |

| Temperature | 40 to 60 °C | Yield increased with temperature in a solvent-free amidation. | nih.gov |

| Temperature | >60 °C | Decreased yield due to enzyme denaturation. | nih.gov |

Asymmetric chemical synthesis involves the use of chiral catalysts or auxiliaries to create the desired stereoisomers from prochiral or achiral starting materials.

Catalytic asymmetric hydrogenation is a powerful and efficient method for establishing stereocenters. rsc.org This technique is widely used in the large-scale synthesis of chiral molecules. The process typically involves the hydrogenation of a prochiral unsaturated precursor using a chiral transition-metal catalyst. nih.gov

While a specific example for (1S,2R)-2-aminocyclopentanecarboxylic acid is not detailed in the provided sources, the methodology has been successfully applied to the synthesis of structurally similar compounds, such as 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. rsc.org In such syntheses, chiral Ruthenium(II) dicarboxylate complexes, particularly with ligands like DTBM-BINAP, have proven effective. rsc.org The reaction often requires an acid additive, such as aqueous HBF₄, to achieve high efficiency. rsc.org This approach offers high conversion and stereoselectivity, making it a practical and scalable option for producing optically active cyclic amino acid derivatives. rsc.org

The asymmetric Michael addition is a fundamental C-C and C-N bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. buchler-gmbh.com When a nitrogen-based nucleophile is used, the reaction is known as an aza-Michael addition. buchler-gmbh.com To control the stereochemistry of this addition, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the formation of a specific stereoisomer. wikipedia.org

In the synthesis of β-amino acids, a chiral amine can serve as such an auxiliary. nih.gov The chiral amine is first reacted with the substrate, and the resulting adduct undergoes a diastereoselective Michael addition. The stereochemical outcome is dictated by the chiral environment created by the auxiliary. wikipedia.org For instance, chiral auxiliaries like pseudoephedrine or pseudoephenamine are widely used to direct alkylation reactions with high stereocontrol. wikipedia.orgnih.gov After the key stereocenter-forming step, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org This strategy provides a versatile route to enantiomerically enriched β-amino acids and their derivatives. mdpi.com

Asymmetric Chemical Synthesis

Diastereomeric Salt Resolution with Chiral Acids (e.g., Dibenzoyl-D-tartaric Acid)

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. nih.gov This technique involves reacting a racemic mixture of a base, such as an amino ester, with a single enantiomer of a chiral acid. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.govlibretexts.org

For the synthesis of the cis-isomers of 2-aminocyclopentanecarboxylic acid, a racemic mixture of the amino ester can be resolved using a chiral tartaric acid derivative. In one approach, reductive amination of ethyl 2-oxocyclopentanecarboxylate with (R)-α-phenylethylamine yields a mixture of diastereomeric amino esters. acs.org This mixture is then treated with (−)-dibenzoyl-l-tartaric acid ((−)-DBTA). acs.org The salt of the desired (1S,2R) amino ester diastereomer, specifically ethyl (1S,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate, preferentially crystallizes.

A detailed procedure involves the treatment of the diastereomeric amino ester mixture with (D)-dibenzoyl tartaric acid (D-DBTA). nih.gov The resulting salt is then treated with an aqueous solution of potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃) and extracted with diethyl ether to liberate the free amine. acs.orgnih.gov This method is effective for isolating the precursors to both (1R,2S)-ACPC and (1S,2R)-ACPC. For instance, the salt (R,S,S)-2•(D)-DBTA can be isolated and treated to yield the free amine (R,S,S)-2, a precursor to (1R,2S)-ACPC. acs.orgnih.gov A similar process using (2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid is employed to resolve the other enantiomer. acs.org

Table 1: Chiral Resolving Agents for 2-Aminocyclopentanecarboxylic Acid Precursors

| Racemic Precursor | Chiral Resolving Agent | Target Diastereomer | Reference |

|---|---|---|---|

| Ethyl 2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate isomers | (-)-Dibenzoyl-l-tartaric acid | Salt of (1S,2R) amino ester | acs.org |

| Ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate isomers | (+)-Dibenzoyl-d-tartaric acid | Salt of (1R,2S) amino ester | nih.gov |

Reductive Amination Strategies

Reductive amination is a cornerstone strategy for synthesizing all four stereoisomers of 2-aminocyclopentanecarboxylic acid. acs.orgresearchgate.net This method typically begins with the reaction of a ketone, ethyl 2-oxocyclopentanecarboxylate, with a chiral amine, such as (S)- or (R)-α-phenylethylamine. acs.orgnih.gov The reaction forms an intermediate enamine or iminium ion, which is then reduced to yield the corresponding amino ester. youtube.com

A common procedure involves dissolving ethyl 2-oxocyclopentanecarboxylate in a solvent like toluene, followed by the addition of a chiral amine (e.g., (S)-α-phenylethylamine). nih.gov The mixture is heated to facilitate the azeotropic removal of water, driving the formation of the enamine. nih.gov The resulting enamine is then reduced. While various reducing agents can be used, a notable advantage of this approach is the ability to perform a one-pot reaction where the intermediate imine is reduced in situ. youtube.com For instance, sodium cyanoborohydride is a suitable reducing agent as it selectively reduces the protonated imine over the starting ketone. youtube.com

Subsequent steps involve the removal of the chiral auxiliary group (the α-phenylethyl moiety) via hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgnih.gov This process cleaves the N-benzyl bond, yielding the primary amino ester. This strategy, combined with diastereomeric salt resolution, provides a flexible and scalable route to all ACPC stereoisomers without the need for chromatographic separation. acs.org

Ring-Closing Metathesis for Carbocyclic β-Amino Acid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including carbocyclic β-amino acids. nih.govorganic-chemistry.org This reaction utilizes transition metal catalysts, most commonly ruthenium-based Grubbs catalysts, to form a new carbon-carbon double bond via the intramolecular reaction of a diene. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound derivatives, particularly polyhydroxylated versions, RCM is a key step. acs.orgnih.gov The general strategy involves constructing a highly functionalized acyclic diene precursor, often derived from a chiral pool starting material like a carbohydrate (e.g., D-mannose). acs.orgnih.gov This diene is then subjected to RCM to form the five-membered cyclopentene (B43876) ring. acs.org The resulting cyclopentene derivative, an α,β-unsaturated carboxylic ester, can then be functionalized further. A stereoselective aza-Michael addition of an amine to this intermediate installs the amino group at the C2 position, leading to the desired β-amino acid scaffold. acs.orgnih.gov This approach allows for the synthesis of a variety of highly substituted cyclopentane (B165970) β-amino acids. acs.org The efficiency of RCM is dependent on the catalyst and reaction conditions, with second-generation Grubbs and Hoveyda-Grubbs catalysts being highly effective. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a fundamental strategy for controlling stereochemistry during the formation of new chiral centers. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic unit that is temporarily attached to an achiral substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

In the synthesis of 2-aminocyclopentanecarboxylic acid, chiral auxiliaries like (S)- or (R)-α-phenylethylamine are employed in reductive amination, as previously described. acs.orgnih.gov Here, the amine itself acts as the chiral auxiliary. It reacts with the achiral ketoester to form a mixture of diastereomeric enamines or iminium ions. nih.gov The inherent chirality of the auxiliary directs the subsequent reduction step, often leading to one diastereomer of the product in excess. The diastereomers are then separated, typically by crystallization of their salts, and the auxiliary is cleaved to yield the enantiomerically enriched target amino acid. acs.orgnih.gov

Another chiral auxiliary approach involves the conjugate addition of a lithium amide derived from a chiral amine to an α,β-unsaturated ester like tert-butyl cyclopentene-1-carboxylate. researchgate.net This method is highly flexible for producing various stereoisomers, though it may require low temperatures and subsequent chromatographic separations. acs.orgresearchgate.net

Scalable Synthesis and Purification Strategies for Enantiomerically Pure this compound

The development of scalable and cost-effective syntheses for enantiopure ACPC isomers is crucial for their broader application in fields like foldamer chemistry. acs.org An efficient, multi-hundred-gram scale synthesis has been developed that provides access to all four stereoisomers of ACPC from a single, inexpensive precursor, ethyl 2-oxocyclopentanecarboxylate. acs.orgnih.gov

This scalable approach is centered on a combination of reductive amination using a chiral α-phenylethylamine auxiliary and diastereomeric salt resolution. acs.orgnih.gov A key feature of this synthesis is the avoidance of hazardous reagents, high-pressure equipment, and costly chromatographic separations. acs.org

The purification strategy relies on fractional crystallization. nih.gov After the reductive amination step, the resulting diastereomeric amino esters are converted into salts using a chiral acid like dibenzoyl-D-tartaric acid. acs.orgnih.gov The diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent, such as acetonitrile. nih.gov Repeated crystallizations can yield the salt in high diastereomeric purity. acs.orgnih.gov

Once the desired diastereomer is isolated, the chiral auxiliary is removed by catalytic hydrogenolysis, and the ester is hydrolyzed under acidic conditions (e.g., heating in 10% HCl). acs.orgnih.gov This final step yields the target amino acid hydrochloride salt, which can be isolated by evaporation and washing with a solvent like acetone. nih.gov This method has been shown to produce the final Fmoc-protected amino acid in yields of up to 40% based on the initial ketoester. acs.orgnih.gov

Table 2: Key Features of Scalable ACPC Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Ethyl 2-oxocyclopentanecarboxylate | acs.orgnih.gov |

| Core Reactions | Reductive amination, diastereomeric salt resolution | acs.orgnih.gov |

| Chiral Reagents | (S)- or (R)-α-phenylethylamine, (D)- or (L)-DBTA | acs.orgnih.gov |

| Purification Method | Fractional crystallization | acs.orgnih.gov |

| Advantages | Scalable, avoids chromatography, no hazardous reagents | acs.org |

Synthesis of Protected Derivatives for Peptide Synthesis (e.g., Fmoc, Boc-protected forms)

For incorporation into peptides using solid-phase peptide synthesis (SPPS), amino acids must be appropriately protected. nih.gov The most common protecting group strategies are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov

The synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid is typically performed after the enantiomerically pure amino acid has been prepared. nih.gov Following the hydrolysis of the ester and removal of the α-phenylethylamine auxiliary, the resulting amino acid hydrochloride salt is dissolved in water. acs.orgnih.gov A base, such as potassium bicarbonate (KHCO₃), is added to neutralize the hydrochloride and create the basic conditions necessary for the acylation reaction. nih.gov The Fmoc group is then introduced by reacting the free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu). nih.gov The reaction is typically stirred at room temperature for 24 hours to ensure complete conversion. nih.gov The final Fmoc-protected product can be isolated and purified by standard workup procedures. nih.gov This method has been successfully applied on a large scale to produce tens of grams of the desired Fmoc-ACPC isomers. acs.orgnih.gov

Table 3: Reagents for Amino Acid Protection

| Protecting Group | Reagent | Reaction Conditions | Reference |

|---|---|---|---|

| Fmoc | Fmoc-OSu | Aqueous KHCO₃ / Acetonitrile | nih.gov |

| Boc | Boc Anhydride | Aqueous base (e.g., NaHCO₃) / THF | nih.gov |

Synthesis of Polyhydroxylated this compound Derivatives

Introducing hydroxyl groups onto the cyclopentane ring of 2-aminocyclopentanecarboxylic acid creates highly functionalized building blocks for designing more elaborate peptide structures. chemrxiv.org The synthesis of these polyhydroxylated derivatives often starts from readily available chiral precursors, such as carbohydrates. acs.orgnih.gov

A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids has been developed using hexoses like D-mannose and D-galactose as starting materials. acs.org The key steps in this synthetic sequence are:

Diene Formation: The starting sugar is converted through several steps into a richly functionalized acyclic diene intermediate. acs.orgnih.gov

Ring-Closing Metathesis (RCM): The diene undergoes RCM using a Grubbs catalyst to form a poly-substituted cyclopentenol (B8032323) derivative. acs.orgnih.gov

Functional Group Manipulation: The cyclopentenol is transformed into an α,β-unsaturated cyclopentene carboxylic acid derivative. acs.org

Aza-Michael Amination: A stereoselective conjugate addition of an amine (aza-Michael reaction) to the unsaturated system installs the amino group, creating the target polyhydroxylated β-amino acid skeleton. acs.orgnih.gov

Another approach utilizes nitro sugars derived from materials like L-idose. mdpi.com This method involves the transformation of a nitrohexofuranose into a cyclopentylamine (B150401) derivative. The key steps include the reduction of a double bond in a nitroalkene intermediate, followed by catalytic hydrogenation of the nitro group to an amine. mdpi.com The resulting amino ester is then protected (e.g., with a Boc group) to yield the final polyhydroxylated cyclopentane β-amino acid derivative. mdpi.com These strategies provide access to a diverse range of configurations for these highly functionalized amino acids. acs.org

Table 4: Compound Names Mentioned

Stereodivergent Synthesis of this compound Stereoisomers

A scalable and stereodivergent synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been developed, providing a valuable toolbox for applications such as peptide foldamer chemistry. nih.govresearchgate.net This methodology allows for the production of the cis and trans isomers from a common precursor. researchgate.net The synthesis begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.gov

The key to the stereoselectivity of the synthesis lies in the use of a chiral auxiliary, (S)-α-phenylethylamine, and subsequent separation and manipulation of the resulting diastereomers. nih.gov The initial reductive amination primarily yields the cis-amino ester. Through an epimerization step, the cis-isomer can be converted to the trans-isomer. researchgate.net

The separation of the diastereomeric intermediates is a critical step. For instance, the hydrobromide salt of the (S,S,S)-configured amino ester can be crystallized, allowing for its separation. nih.gov The other diastereomers can be resolved using chiral acids like dibenzoyl-D-tartaric acid (DBTA). nih.govacs.org

Following the separation of the diastereomers, the synthesis proceeds with the removal of the chiral auxiliary via hydrogenolysis, followed by the hydrolysis of the ester to yield the final aminocyclopentanecarboxylic acid stereoisomers. nih.govacs.org The entire process is designed to be scalable, enabling the production of significant quantities of each stereoisomer. nih.govscribd.com

The enantiomeric purity of the final products can be effectively determined using NMR spectroscopy in the presence of a chiral solvating agent like quinine (B1679958). nih.govscribd.com This analytical method allows for the clear differentiation of the signals corresponding to each enantiomer. nih.gov

Table 1: Key Steps in the Stereodivergent Synthesis of ACPC Stereoisomers

| Step | Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, isobutyric acid, toluene, heat; then NaBH4, isobutyric acid | Crude mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate diastereomers |

| 2 | Epimerization & Salt Formation | Sodium ethoxide in ethanol; then HBr in acetic acid | (S,S,S)-2•HBr (crystallized) and other diastereomers in solution |

| 3 | Diastereomer Resolution | (D)-DBTA for resolution of the (R,S,S)-diastereomer | (R,S,S)-2•(D)-DBTA salt |

| 4 | Chiral Auxiliary Removal | Hydrogenolysis (H2, Pd/C) | Ethyl aminocyclopentanecarboxylate stereoisomers |

| 5 | Ester Hydrolysis | Hydrochloric acid, heat | This compound and other stereoisomers |

| 6 | Fmoc Protection (optional) | Fmoc-OSu, Na2CO3 | Fmoc-protected ACPC stereoisomers |

Table 2: Examples of Synthesized ACPC Stereoisomers and Intermediates

| Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| (1S,2S)-2-aminocyclopentanecarboxylic acid salt | (S,S,S)-2•HBr (60.0 g) | 10% Pd/C, H2; then 10% HCl | 34.4 g | nih.govacs.org |

| Free amine (R,S,S)-2 | (R,S,S)-2•(D)-DBTA (115 g) | Diethyl ether, KHCO3, K2CO3 | 48.5 g | nih.govacs.org |

| Fmoc-(1S,2S)-ACPC | (1S,2S)-ACPC salt | Fmoc-OSu | - | nih.gov |

| Fmoc-(1R,2S)-ACPC | (1R,2S)-ACPC salt | Fmoc-OSu | - | nih.govacs.org |

Conformational Analysis and Structural Studies of 1s,2r 2 Aminocyclopentanecarboxylic Acid and Its Oligomers

Molecular Dynamics Simulations and Quantum Chemical Calculations

Computational chemistry, encompassing molecular dynamics (MD) simulations and quantum chemical calculations, provides profound insights into the structural and energetic properties of (1S,2R)-2-aminocyclopentanecarboxylic acid and its derivatives. These methods are crucial for understanding conformational preferences, interaction energies, and electronic properties that are not always accessible through experimental means alone.

Molecular Dynamics (MD) Simulations: MD simulations are employed to explore the conformational space of peptides incorporating aminocyclopentanecarboxylic acid residues over time. For instance, simulations of α/β-peptides containing the related (1S,2S)-2-aminocyclopentanecarboxylic acid have been performed using force fields like Amber ff99SB-ILDN. researchgate.net In such studies, specialized parameters are often required for the non-standard β-amino acid residues. The charges, for example, can be calculated using protocols like the Restrained Electrostatic Potential (RESP) to ensure accuracy. researchgate.net These simulations, typically run in a periodic box of solvent molecules like water, allow for the analysis of peptide stability, folding dynamics, and the persistence of hydrogen-bonding networks that define secondary structures. researchgate.net

Quantum Chemical Calculations: Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of molecules. mdpi.com Calculations can determine the stable conformations of the monomer and its N-acetyl-N'-methylamide derivative, which serves as a model for its behavior within a peptide chain. documentsdelivered.com These studies map the potential energy surface with respect to backbone dihedral angles (φ and ψ) and the pseudorotational phase angle of the cyclopentane (B165970) ring. documentsdelivered.com Furthermore, DFT is used to analyze electronic properties such as the electrostatic potential surface, which identifies reactive centers for intermolecular interactions, and to calculate bond orders, which measure the relative strength of covalent bonds. mdpi.com This level of theoretical analysis is essential for rationalizing observed structural preferences and for designing new molecules with desired conformational behaviors. mdpi.com

Spectroscopic Characterization (NMR, CD, IR) in Solution and Solid State

A combination of spectroscopic techniques is used to characterize the structure of this compound and its oligomers in both solution and solid phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure and conformation in solution. For (1R,2S)-2-aminocyclopentanecarboxylic acid, the enantiomer of the title compound, detailed ¹H and ¹³C NMR data have been recorded in D₂O, providing unambiguous assignment of all protons and carbons in the molecule. nih.gov The chemical shifts and coupling constants offer information about the local electronic environment and dihedral angles. Two-dimensional NMR experiments, such as NOESY, are critical for determining through-space proximities, which helps in defining the folding of oligomers and identifying key hydrogen bonds. researchgate.netmdpi.com NMR has also been used to analyze the enantiomeric purity of Fmoc-protected derivatives by forming complexes with chiral agents like quinine (B1679958). nih.govacs.org

| ¹H and ¹³C NMR Data for (1R,2S)-2-Aminocyclopentanecarboxylic Acid in D₂O | | :--- | :--- | | Nucleus | Chemical Shift (δ) in ppm | | ¹H NMR (400 MHz) | 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), 1.69–1.99 (m, 4H; CH₂CH₂) | | ¹³C{¹H} NMR (100 MHz) | 176.6, 52.7, 45.5, 29.7, 27.2, 21.2 | Data sourced from a scalable synthesis report for all stereoisomers of 2-aminocyclopentanecarboxylic acid. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the chiral environment of amide chromophores and is widely used to analyze the secondary structure of peptides and their oligomers. wisc.eduwisc.edu The CD spectra of oligomers of the related trans-2-aminocyclopentanecarboxylic acid show distinct signals that are dependent on the length of the oligomer. wisc.edu This length-dependent intensity suggests a cooperative folding process, such as the formation of a stable helix. wisc.edu For example, a characteristic maximum at approximately 217 nm in methanol (B129727) has been tentatively assigned to the formation of a specific helical structure. wisc.edu Theoretical calculations are often combined with experimental CD data to confidently assign spectral features to specific conformations. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, particularly the hydrogen-bonding status of N-H and C=O groups. In a study of a related polyhydroxylated cyclohexane (B81311) β-amino acid, characteristic vibrational frequencies were observed at 3382 cm⁻¹ for the N-H stretch and 1737 cm⁻¹ for the C=O stretch of the ester group. chemrxiv.org In peptide systems, shifts in the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands can indicate the presence and type of secondary structures like helices or sheets.

Conformational Preferences and Ring Puckering of the Cyclopentane Ring

Quantum mechanical calculations on model dipeptides reveal that the backbone flexibility, described by the Ramachandran angles φ and ψ, is restricted by the cyclic side chain. documentsdelivered.com The cyclopentane ring itself exists in a continuous series of "envelope" and "twist" conformations. The specific conformation of the ring is described by a pseudorotational phase angle. documentsdelivered.com Interestingly, the preferred conformation of the cyclopentane ring is dependent on the backbone arrangement (φ, ψ angles), indicating a strong coupling between the side chain and backbone conformations. documentsdelivered.com While the ring restricts the backbone, the number of accessible pseudorotational states at room temperature can be high, especially in aqueous solution, indicating some degree of ring flexibility. documentsdelivered.com This inherent rigidity and defined puckering preference make cyclopentane β-amino acids effective scaffolds for stabilizing specific peptide conformations. nih.gov

Impact of this compound Incorporation on Peptide Secondary Structures

The incorporation of constrained cyclic β-amino acids like this compound has a profound and predictable impact on the secondary structure of peptides, enabling the design of novel folded architectures, or "foldamers." nih.gov

Oligomers of the related trans-2-aminocyclopentanecarboxylic acid ((1R,2R)-ACPC) have been shown to form a novel and highly stable helical structure known as a 12-helix. wisc.eduwisc.edu This structure is defined by a repeating pattern of 12-membered hydrogen-bonded rings, where the carbonyl oxygen of residue i forms a hydrogen bond with the amide proton of residue i+3. wisc.edu X-ray crystallography of a hexamer and an octamer of trans-ACPC confirmed this right-handed helical conformation in the solid state. wisc.edu CD spectroscopy studies in methanol suggest that the 12-helix is also the preferred conformation in solution and that its formation is a cooperative process, becoming more stable as the oligomer length increases. wisc.edu Furthermore, when the trans isomer, (1S,2S)-2-ACPC, is placed at every third position in an α/β-peptide, it can induce other unique helical structures, such as the 10/11/11-helix and the 14-helix. researchgate.net

In contrast to the helix-forming propensity of the trans isomer, the cis isomer can promote more extended, sheet-like structures. An X-ray diffraction study of a dimeric peptide derived from (1R,2S)-2-aminocyclopentanecarboxylic acid revealed that adjacent molecules in the crystal lattice are linked by a series of N–H···O=C hydrogen bonds, forming a β-sheet like arrangement. researchgate.net Solution-state 2D NMR studies on oligomers containing the structurally similar cis-2-aminocyclohexanecarboxylic acid also suggest a preference for extended conformations rather than folded ones. researchgate.net Oligomers of the related (1R,2S)-2-aminocyclobutane-1-carboxylic acid have also been shown to adopt a strand-type conformation, which can self-assemble into nano-sized fibers through parallel intermolecular arrangements, further supporting the role of such residues in forming extended superstructures. researchgate.net

The defined stereochemistry and constrained ring of this compound make it an effective inducer of β-turns, which are critical for the folding of many proteins and bioactive peptides. mdpi.com When (1S,2R)-cis-β-ACPC was incorporated into cyclic RGD peptidomimetics, the resulting macrocycles were found to adopt well-defined structures. mdpi.com Conformational analysis indicated the presence of β-turn type folds, stabilized by intramolecular hydrogen bonds, which are favored by the high density of carbonyl and amide groups in close proximity. mdpi.com This ability to pre-organize a peptide chain into a turn is crucial for designing molecules with high affinity and selectivity for biological targets like integrin receptors. mdpi.com

Role in Foldamer Chemistry and Design

This compound (ACPC) is a pivotal building block in the field of foldamer chemistry. nih.gov Foldamers are oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. nih.govrsc.org The incorporation of conformationally constrained β-amino acids like ACPC into peptide chains is a highly successful strategy for creating these novel architectures. acs.org The unique structural properties of (1S,2R)-ACPC make it particularly valuable for the de novo design of biologically active peptides that are resistant to enzymatic degradation. nih.govacs.org

The primary role of (1S,2R)-ACPC in foldamer design stems from its high propensity to induce specific secondary structures. nih.gov Oligomers composed of the trans-stereoisomer of ACPC, which includes (1S,2R)-ACPC, have been shown to consistently adopt a helical conformation known as a "12-helix". nih.gov This structure is characterized by a repeating hydrogen-bonding pattern that forms a 12-membered ring. wisc.edu This predictable folding behavior allows chemists to design complex molecular scaffolds with precise geometric arrangements of functional groups, opening avenues for creating molecules that can bind to specific biological targets like proteins, nucleic acids, or membranes. nih.gov

The compatibility of (1S,2R)-ACPC with standard solid-phase peptide synthesis (SPPS) techniques further enhances its utility, making it a readily accessible component for the broader medicinal chemistry community. nih.govacs.org This accessibility facilitates its use in strategies aimed at stabilizing conformationally flexible peptides or designing entirely new, proteolytically stable therapeutic agents. nih.govacs.org The structural and functional versatility of foldamers derived from this amino acid presents significant opportunities in areas such as drug delivery and the development of inhibitors for protein-protein interactions. tandfonline.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Peptide Synthesis and Peptidomimetic Design

The design of peptides and peptidomimetics with tailored properties is a cornerstone of modern drug discovery. (1S,2R)-2-aminocyclopentanecarboxylic acid serves as a key building block in this field, enabling the synthesis of molecules with enhanced therapeutic potential. nih.gov

This compound is a conformationally constrained β-amino acid that is highly compatible with the standard protocols of Solid-Phase Peptide Synthesis (SPPS). nih.gov For seamless integration into the automated, stepwise assembly of peptide chains on a solid resin support, its amino group is typically protected. beilstein-journals.orgpeptide.comuci.edu The most common protecting group used for this purpose is the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govacs.org The Fmoc-protected version, Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid, can be readily prepared and used in SPPS, allowing for the creation of complex peptides and foldamers. nih.govacs.org The stability and compatibility of this building block with SPPS conditions make it a preferred choice for introducing conformational rigidity into peptide structures. nih.gov

Table 1: Properties of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid

| Property | Value | Source |

|---|---|---|

| Empirical Formula (Hill Notation) | C₂₁H₂₁NO₄ | sigmaaldrich.com |

| Molecular Weight | 351.40 g/mol | sigmaaldrich.com |

| MDL Number | MFCD09750529 | sigmaaldrich.com |

The incorporation of this compound into peptide sequences is a strategic approach to developing peptidomimetics with improved pharmacological profiles. nih.gov The rigid cyclopentane (B165970) ring restricts the conformational freedom of the peptide backbone, which can lead to a significant increase in stability against enzymatic degradation by proteases and peptidases. nih.gov This enhanced stability is a crucial attribute for therapeutic peptides.

Cyclic peptides, in particular, benefit from the inclusion of this constrained β-amino acid. mdpi.comnih.gov Cyclization is a common strategy to improve peptide stability and bioactivity, and the defined structure of this compound can pre-organize the peptide into a bioactive conformation. pharmaexcipients.commdpi.com Research has demonstrated the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptidomimetics containing the (1S,2R)-cis-β-ACPC scaffold. mdpi.com These molecules were evaluated for their binding affinity to integrin receptors, which are involved in cell adhesion and signaling. The results showed that these cyclic peptidomimetics have high affinity and selectivity for the αvβ3 integrin receptor over the α5β1 receptor. mdpi.com

Table 2: Integrin Receptor Binding Affinity of a Cyclic Peptidomimetic Containing (1S,2R)-cis-β-ACPC

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity | Source |

|---|---|---|---|---|

| c[RGDV-((1S,2R)-cis-β-ACPC)] (Compound 8) | αvβ3 | 150 ± 10 | Pronounced selectivity for αvβ3 | mdpi.com |

| α5β1 | >10000 |

The ability to create peptides with well-defined three-dimensional structures is essential for studying how they interact with biological targets like receptors and enzymes. nih.govnih.gov this compound is an ideal building block for this purpose due to the high degree of conformational constraint it imparts. nih.govnih.gov By reducing the flexibility of the peptide chain, researchers can more easily deduce the specific conformation required for binding to a receptor. nih.govnih.gov

This strategy has been successfully applied in the study of integrin ligands. mdpi.com By synthesizing cyclic peptidomimetics containing the (1S,2R)-cis-β-ACPC scaffold, researchers were able to investigate the structural requirements for selective binding to different integrin subtypes. mdpi.com The conformational preferences of these constrained ligands were studied using NMR and computational methods, providing insights that can guide the design of more potent and selective therapeutic agents. mdpi.com

Development of Novel Therapeutics

The application of this compound extends to the development of new therapeutic agents for a range of diseases. Its use as a structural motif has been explored in the creation of novel antifungal agents and modulators of key central nervous system targets.

The naturally occurring (1R,2S) enantiomer of 2-aminocyclopentanecarboxylic acid is known as Cispentacin, a compound isolated from Bacillus cereus and Streptomyces setonii that exhibits potent antifungal activity. nih.govnih.gov Cispentacin's activity, particularly against Candida albicans, is attributed to the specific (1R,2S) stereochemistry which allows it to inhibit fungal proline permease, thereby disrupting amino acid uptake. nih.gov The synthesis and study of all stereoisomers of 2-aminocyclopentanecarboxylic acid, including the (1S,2R) isomer, are crucial for developing analogues and understanding the structure-activity relationship for antifungal effects. nih.govacs.org These investigations into analogues aim to optimize the antifungal profile and explore potential new mechanisms of action. mdpi.com

Opioid receptors are critical targets in medicinal chemistry for the management of pain. nih.govscholasticahq.comnih.gov However, conventional opioid agonists are associated with significant adverse effects. nih.govescholarship.org The development of novel modulators, including peptidomimetics, is an active area of research aimed at achieving effective analgesia with improved safety profiles. escholarship.org

Cyclopentane β-amino acids, such as this compound, are valuable for creating conformationally stabilized peptidomimetics that can target opioid receptors. nih.gov For instance, researchers have replaced the central proline residue of morphiceptin, a selective μ-opioid receptor agonist, with a polyhydroxylated derivative of this compound. nih.govresearchgate.net This modification is designed to increase the conformational stability of the peptide, which can facilitate a more effective interaction with the receptor. nih.gov In silico docking studies of such peptidomimetics with the μ-opioid receptor have been performed to understand the binding mechanisms and guide the design of new, potentially improved, opioid receptor modulators. researchgate.net

Anti-SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for replication. mdpi.comnih.gov This makes it a prime target for antiviral drug development. mdpi.com The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41, and inhibitors are often designed to interact with these key residues. nih.govnih.gov

While direct studies on this compound as an Mpro inhibitor are not prominent, research on its stereoisomers highlights the potential of the aminocyclopentanecarboxylic acid (ACPC) scaffold in this area. For instance, a study on the ribosomal synthesis of helical peptides demonstrated that incorporating the (1S,2S)-2-ACPC isomer at every third residue could create potent peptide inhibitors of SARS-CoV-2 Mpro. researchgate.net The rigid cyclopentane ring of ACPC forces the peptide into a stable helical conformation, such as a 14-helix, which mimics the structure of natural substrates and can bind effectively to the enzyme's active site. researchgate.net This strategy of using conformationally constrained amino acids represents a sophisticated approach to designing peptidomimetic inhibitors. The design of such inhibitors often involves creating cyclic peptides to mimic the conformation of a substrate at the enzyme's cleavage site, a strategy that has shown modest activity and provides a foundation for developing more potent versions. nih.gov

Glycosidase Inhibitors

This compound, first isolated from Bacillus cereus and named cispentacin, was initially identified for its antifungal properties. jst.go.jp It shows activity against various Candida species and Cryptococcus neoformans. scispace.com Its primary antifungal mechanism is not through glycosidase inhibition but rather through the disruption of protein synthesis.

Research has shown that cispentacin is actively transported into fungal cells via amino acid permease systems. nih.govresearchgate.net Once inside the cell, it acts as a potent inhibitor of an aminoacyl-tRNA synthetase. researchgate.net Specifically, a derivative of cispentacin was found to inhibit isoleucyl-tRNA synthetase, which prevents the incorporation of isoleucine into new proteins, thereby halting cell growth. nih.gov This mechanism is distinct from that of many antifungals that target the cell wall or membrane, which often involves the inhibition of glycosidases or other enzymes in the glucan synthesis pathway.

The in vitro antifungal activity of cispentacin against various fungal strains is detailed below.

Data sourced from scientific literature. scispace.com

Other Potential Pharmacologically Active Agents (e.g., anti-inflammatory, analgesic)

The application of this compound and its derivatives extends to other therapeutic areas. Research into its carboxamide hydrochloride derivative suggests potential anti-inflammatory and neuroprotective activities. These derivatives have been reported to modulate inflammatory pathways, making them candidates for conditions characterized by chronic inflammation. Furthermore, the scaffold has been explored for its neuroprotective role, with potential applications in mitigating neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's by influencing neurochemical pathways. However, detailed in vivo studies and specific data on the anti-inflammatory and analgesic properties of the parent compound are limited in publicly available research.

Bioconjugation Techniques and Targeted Drug Delivery Systems

Bioconjugation is a technique used to link molecules, such as drugs, to carrier systems to improve their delivery, stability, and targeting. nih.govnih.gov The rigid, cyclic structure of this compound makes it an excellent building block for creating conformationally constrained peptides, also known as foldamers. acs.org

The incorporation of ACPC isomers into peptide chains is a form of bioconjugation that can produce stable, predictable secondary structures like helices. researchgate.netresearchgate.net These structurally defined peptides can be designed as targeted drug delivery vehicles. For example, a peptide foldamer containing this compound could be engineered to bind with high specificity to a receptor that is overexpressed on cancer cells, thereby delivering a conjugated cytotoxic agent directly to the tumor and minimizing systemic toxicity. The development of peptide inhibitors against the SARS-CoV-2 main protease using an ACPC isomer is a practical example of this principle, where the amino acid is conjugated into a peptide to confer a specific, biologically active conformation. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com this compound and its stereoisomers are valuable tools for SAR studies, particularly in peptide-based drug discovery. acs.org

By substituting a natural amino acid in a biologically active peptide with this compound, researchers can systematically probe the importance of backbone conformation for the peptide's function. researchgate.net The cyclopentane ring restricts the rotational freedom of the peptide backbone far more than a natural acyclic amino acid. This allows for the stabilization of specific secondary structures. SAR studies can then correlate these induced structural changes with changes in biological activity, such as receptor binding affinity or enzyme inhibition. For example, an alanine (B10760859) scan of the peptide antibiotic clovibactin (B11933462) helped identify which residues were critical for its activity, a common SAR technique. nih.gov Similarly, incorporating different stereoisomers of ACPC into a peptide and measuring the resulting activity provides clear insights into the optimal three-dimensional structure required for a therapeutic effect.

Computational Modeling and Docking Studies in Drug Design

Computational modeling and molecular docking are indispensable tools in modern drug design, allowing scientists to predict how a ligand will bind to a protein's active site. nih.govbeilstein-journals.org These in silico methods are used to estimate binding affinity and visualize key interactions, guiding the synthesis of more effective drug candidates. nih.govnih.gov

In the context of this compound, computational methods are used to predict the three-dimensional structure of peptides containing this constrained amino acid. Molecular dynamics simulations, for instance, can model the conformational space of these peptides and identify the most stable structures. researchgate.netresearchgate.net

Once a stable conformation is predicted, molecular docking can be employed to place this peptide into the active site of a target protein, such as the SARS-CoV-2 main protease. nih.gov The docking results provide a binding energy score (e.g., in kcal/mol) and reveal crucial interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's binding pocket. nih.govmdpi.com This information is critical for optimizing the peptide's structure to enhance its binding and, consequently, its inhibitory potency.

Broader Research Implications and Future Directions

Engineering of Enzymes for Enantioselective Synthesis

The production of enantiomerically pure (1S,2R)-2-aminocyclopentanecarboxylic acid is critical for its application in pharmaceuticals and other specialized fields. While classical resolution methods have been employed, the focus is increasingly shifting towards more efficient and sustainable enzymatic processes.

One key strategy involves the enzymatic kinetic resolution of racemic precursors. For instance, the enzymatic hydrolysis of a bicyclic β-lactam, a precursor to cis-2-aminocyclopentanecarboxylic acid, has been successfully demonstrated. acs.org Lipases have also been utilized for the kinetic resolution of amides and esters of cis-2-aminocyclopentanecarboxylic acid. acs.org

Future research in this area is directed towards the engineering of enzymes, such as lipases and amidases, to exhibit higher enantioselectivity and efficiency specifically for the (1S,2R)-enantiomer. The goal is to develop enzymes that can directly and selectively hydrolyze a racemic ester or amide, or alternatively, selectively acylate the amino group of the desired enantiomer, leading to a more streamlined and scalable synthesis. This involves techniques like directed evolution and rational protein design to modify the enzyme's active site, enhancing its recognition of the (1S,2R) substrate.

Table 1: Enzymatic Strategies for the Synthesis of Enantiopure cis-Aminocyclopentanecarboxylic Acid

| Enzymatic Method | Precursor | Enzyme Class | Outcome |

|---|---|---|---|

| Hydrolysis | Bicyclic β-lactam | Hydrolase | Enantioselective ring opening |

| Kinetic Resolution | Racemic ester of cis-ACPC | Lipase (B570770) | Separation of enantiomers |

Exploration of New Chemical Spaces via Cyclopentane (B165970) Amino Acid Derivatives

The incorporation of conformationally constrained amino acids like this compound into peptides and other molecules allows for the exploration of novel chemical and biological spaces. nih.gov The rigid cyclopentane scaffold reduces the conformational flexibility of the resulting molecule, which can lead to enhanced binding affinity, selectivity, and metabolic stability. molecularcloud.orgchemimpex.com

Derivatives of this amino acid are being used to create peptide foldamers—oligomers that adopt stable, predictable secondary structures. nih.gov These foldamers can mimic the structures of natural peptides and proteins, but their unnatural backbone often grants them resistance to proteolytic degradation. nih.gov This opens up possibilities for developing new therapeutic agents.

Furthermore, replacing proline or other amino acids in known bioactive compounds with cyclopentane carboxylic acid derivatives has been shown to significantly boost potency and improve pharmacokinetic properties. nih.gov Future work will likely involve the systematic substitution of this compound and its derivatives into a wider range of molecular scaffolds to discover novel compounds with unique biological activities, from enzyme inhibitors to receptor ligands. nih.govchemimpex.com

Applications in Material Science, including Nanomaterials

The well-defined structure of this compound and its derivatives makes them attractive candidates for applications in material science. chemimpex.comchemimpex.com The ability to form predictable, ordered structures is crucial for the bottom-up construction of advanced materials.

In polymer science, these cyclic amino acids can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. The rigid cyclopentane unit can influence chain packing and morphology. In the realm of nanotechnology, cyclic amino acids are being explored for the fabrication of nanomaterials. molecularcloud.org For example, peptides containing these constrained residues can self-assemble into nanotubes, nanofibers, and other nanostructures. worldscientific.com These materials have potential applications in areas such as drug delivery, tissue engineering, and biosensing. Future research will focus on controlling the self-assembly processes of peptides containing this compound to create functional nanomaterials with tailored properties and to explore their use in developing novel coatings and functional surfaces. molecularcloud.orgchemimpex.com

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination

The biological activity of molecules containing this compound is highly dependent on their enantiomeric purity. Therefore, the development of advanced and rapid analytical methods for determining enantiomeric excess (ee) is crucial.

While chiral high-performance liquid chromatography (HPLC) is a standard and accurate technique, it can be time-consuming. scispace.com Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral shift reagents has emerged as a powerful alternative. acs.orgrsc.org For instance, quinine (B1679958) has been effectively used as a chiral shift reagent to induce separation of the NMR signals of the enantiomers of Fmoc-protected cis-2-aminocyclopentanecarboxylic acid, allowing for the rapid determination of enantiomeric purity. acs.orgrsc.org

Another promising technique is circular dichroism (CD) spectroscopy. scispace.comnih.gov The association of a chiral carboxylic acid with an achiral host molecule, such as a copper(II) complex, can induce a CD signal whose sign and magnitude can be correlated to the configuration and enantiomeric excess of the acid. scispace.comnih.gov Future efforts will likely focus on refining these methods to achieve higher sensitivity and throughput, facilitating high-throughput screening of asymmetric synthesis reactions and quality control of the final products. rsc.org

Table 2: Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct NMR signals | Rapid analysis, non-destructive |

Integration of this compound into Complex Molecular Architectures

The use of this compound as a chiral building block is a key strategy in the synthesis of complex molecular architectures with specific stereochemistry. chemimpex.com Its rigid framework serves as a valuable scaffold for constructing intricate molecules, including peptide analogs, natural product derivatives, and novel heterocyclic systems. chemimpex.comnih.govchemimpex.com

The defined stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring allows for precise control over the spatial arrangement of substituents in the target molecule. This is particularly important in drug design, where the three-dimensional structure of a molecule dictates its interaction with biological targets. chemimpex.com Researchers have successfully incorporated this amino acid into peptides to create specific turns and folds, mimicking or improving upon natural structures. nih.gov

Future research will continue to exploit the unique stereochemical properties of this compound to build even more complex and functionally diverse molecules. This includes its use in the synthesis of macrocyclic peptides and other topologically complex structures, which are of great interest in medicinal chemistry. chemimpex.comnih.gov

Comparative Studies with Other Cyclic and Acyclic Constrained Amino Acids

To fully understand the unique contributions of this compound to molecular structure and function, comparative studies with other constrained amino acids are essential. These studies involve comparing its effects on peptide conformation and biological activity with those of other cyclic amino acids (e.g., aminocyclohexanecarboxylic acid, proline) and sterically hindered acyclic amino acids. worldscientific.comreddit.com

Cyclic β-amino acids like 2-aminocyclopentanecarboxylic acid impose more significant conformational restrictions than their acyclic counterparts because the Cα-Cβ bond is part of a ring system. worldscientific.com This rigidity can lead to more stable and well-defined secondary structures in peptides. nih.gov

Future comparative studies will likely employ a combination of experimental techniques (NMR, X-ray crystallography, CD) and computational modeling to systematically evaluate how variations in ring size, stereochemistry, and substitution patterns of cyclic amino acids influence the properties of the resulting molecules. This knowledge is crucial for developing a predictive understanding of how to use constrained amino acids to design molecules with desired properties. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Properties of this compound-Containing Molecules

A critical area of ongoing and future research is the investigation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of molecules containing this compound. The incorporation of this constrained amino acid can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

The structural rigidity and unnatural character of this amino acid can enhance the metabolic stability of peptides by making them resistant to cleavage by proteases. nih.gov Furthermore, the specific conformational control offered by the cyclopentane ring can lead to improved binding affinity and selectivity for the target receptor or enzyme, thereby enhancing the pharmacodynamic profile. chemimpex.com Studies have already shown that replacing certain motifs with cyclopentane carboxylic acid can lead to a significant improvement in pharmacokinetic properties. nih.gov

Future investigations will involve detailed in vitro and in vivo studies to characterize the PK/PD profiles of new drug candidates incorporating this compound. This includes assessing their oral bioavailability, plasma half-life, and tissue distribution, as well as quantifying their potency and efficacy in relevant disease models.

Elucidation of Molecular Mechanisms of Action

The scientific inquiry into the biological activities of this compound, also known as (+)-Cispentacin, has revealed a targeted molecular mechanism of action, primarily centered on its potent antifungal properties. nih.govnih.gov This non-proteinogenic β-amino acid has been identified as an inhibitor of a crucial enzyme in the protein synthesis machinery of certain fungal pathogens, leading to significant implications for the development of novel anti-infective agents. nih.gov

The primary molecular target of compounds related to this compound has been identified as isoleucyl-tRNA synthetase (IleRS) . nih.gov This enzyme plays a vital role in the initial steps of protein biosynthesis. It is responsible for the specific attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), forming isoleucyl-tRNA. This process, known as aminoacylation, is a prerequisite for the incorporation of isoleucine into a growing polypeptide chain at the ribosome.

The inhibitory action of this compound analogues on IleRS disrupts this essential cellular process. By binding to the enzyme, the compound prevents the normal substrate, isoleucine, from being activated and transferred to its tRNA. This leads to a depletion of the available isoleucyl-tRNA pool within the fungal cell. The consequence of this inhibition is a halt in protein synthesis, which ultimately results in the cessation of cell growth and proliferation, exerting a fungistatic or fungicidal effect. nih.gov

Research on a structurally related cyclic β-amino acid, BAY 10-8888, has provided significant insights into this mechanism. nih.gov Studies on Candida albicans demonstrated that this cispentacin analogue is actively transported into the fungal cell via an H+-coupled amino acid transporter that shows specificity for branched-chain amino acids such as isoleucine, leucine, and valine. nih.gov Once inside the cell, it specifically inhibits isoleucyl-tRNA synthetase. nih.gov The accumulation of the inhibitor within the cell to concentrations significantly higher than the external medium contributes to its potent antifungal activity. nih.gov It is important to note that this compound was not incorporated into proteins, indicating its specific action as an enzyme inhibitor rather than a toxic amino acid analogue that gets integrated into polypeptide chains. nih.gov

The specificity of this molecular mechanism is a key aspect of its potential as a therapeutic agent. Aminoacyl-tRNA synthetases are essential enzymes across all domains of life, but subtle structural differences between fungal and human orthologs can be exploited to achieve selective toxicity. plos.orgnih.govnih.govmdpi.com The development of inhibitors that preferentially target the fungal enzyme over its human counterpart is a critical area of research, aiming to create antifungal drugs with high efficacy and minimal side effects.

The following table summarizes the key findings related to the molecular mechanism of action of this compound and its analogues:

| Feature | Description | Reference |

| Primary Molecular Target | Isoleucyl-tRNA synthetase (IleRS) | nih.gov |

| Biological Process Inhibited | Protein Synthesis (Aminoacylation) | nih.gov |

| Cellular Uptake Mechanism | H+-coupled branched-chain amino acid transporter | nih.gov |

| Effect on Fungal Cells | Inhibition of growth and proliferation | nih.govnih.gov |

| Selectivity | Potential for selective inhibition of fungal vs. human enzyme | plos.orgnih.govnih.govmdpi.com |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,2R)-2-aminocyclopentanecarboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reactions using chiral catalysts or resolving agents to control the (1S,2R) configuration. For example, optimized reaction conditions (e.g., temperature, pressure, and catalysts like palladium or enzymes) are critical for achieving high yields. Purification via recrystallization or chromatography (e.g., chiral HPLC) ensures enantiomeric purity. A detailed protocol for preparing the compound is described in the experimental section of a pharmacological study, involving multi-step protection and deprotection strategies .

Q. How can the enantiomeric purity of this compound be accurately determined?

- Methodological Answer : Chiral differentiation can be achieved using host-guest complexes and ion/molecule reaction mass spectrometry. Beta-cyclodextrin has shown high chiral selectivity for trans-isomers (Sc = 1.23 ± 0.05) compared to cis-isomers (Sc = 0.84 ± 0.04), making it suitable for enantiomeric analysis . Complementary techniques include NMR spectroscopy with chiral shift reagents or polarimetry.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemical features, while Infrared (IR) spectroscopy confirms functional groups like the carboxylic acid and amine. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. X-ray crystallography can definitively assign the absolute configuration .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with peptide nucleic acids (PNAs)?

- Methodological Answer : Molecular dynamics simulations and docking studies reveal that the (1S,2R) configuration enhances PNA duplex stability by restricting backbone flexibility, improving binding to DNA/RNA. Computational models (e.g., AMBER or CHARMM force fields) predict hydrogen bonding and stacking interactions, validated experimentally via circular dichroism (CD) and thermal denaturation assays .

Q. Can this compound act as a bioisostere for natural amino acids in drug design?

- Methodological Answer : Yes, its cyclopentane ring introduces conformational constraints, mimicking natural amino acid side chains. Comparative studies using structure-activity relationships (SAR) and molecular docking (e.g., AutoDock Vina) assess binding affinity to targets like GPCRs or enzymes. For example, replacing proline with this compound in peptides alters receptor selectivity and metabolic stability .

Q. What computational models predict the binding affinity of this compound-containing peptides to biological targets?

- Methodological Answer : Free-energy perturbation (FEP) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations quantify binding free energies. Density functional theory (DFT) optimizes ligand conformations, while molecular dynamics (MD) simulations (e.g., GROMACS) track dynamic interactions over time. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborates computational predictions .

Q. How does the conformational rigidity of this compound affect peptide stability?

- Methodological Answer : The cyclopentane backbone reduces entropy loss upon binding, enhancing thermodynamic stability. Circular dichroism (CD) and 2D-NMR (NOESY) map secondary structures like helices or sheets. Proteolytic resistance assays (e.g., incubation with trypsin/chymotrypsin) demonstrate improved stability compared to flexible analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。